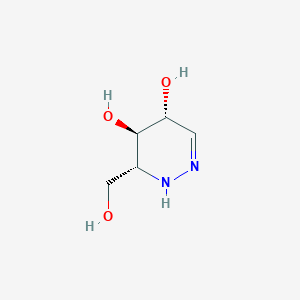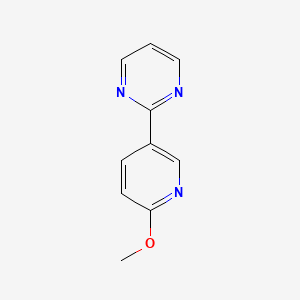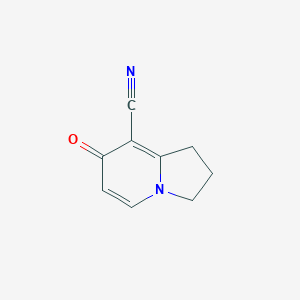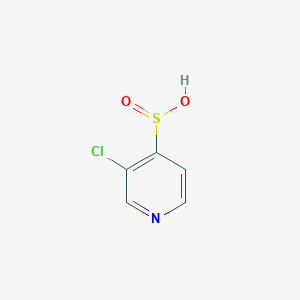![molecular formula C13H26BrNO2S2 B13111627 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide is a complex organic compound that features a dithiolane ring, a pentanoyloxy group, and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide typically involves multiple steps, starting with the preparation of the dithiolane ring. This can be achieved through the reaction of a suitable dithiol with a halogenated compound under controlled conditions. The pentanoyloxy group is then introduced via esterification, and the final step involves the quaternization of the nitrogen atom to form the trimethylazanium moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of simpler thiol derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. The trimethylazanium moiety can interact with negatively charged sites on biomolecules, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride
- 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide
- 2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;fluoride
Uniqueness
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromide ion, in particular, can influence its solubility and interaction with other molecules, differentiating it from its chloride, iodide, and fluoride analogs.
Properties
Molecular Formula |
C13H26BrNO2S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C13H26NO2S2.BrH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI Key |
QEFZINSTJBNRMO-UTONKHPSSA-M |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[Br-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


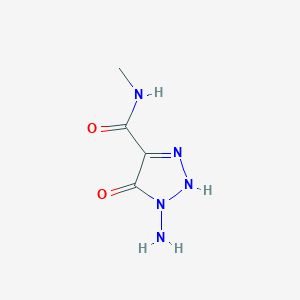
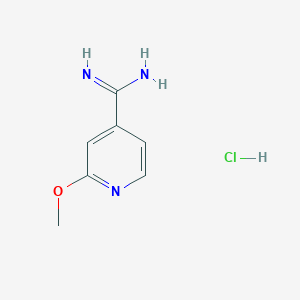
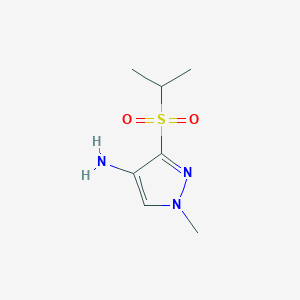
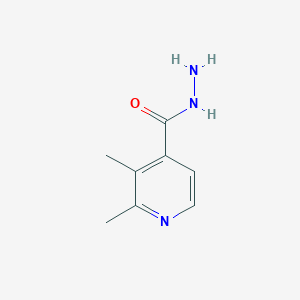
![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
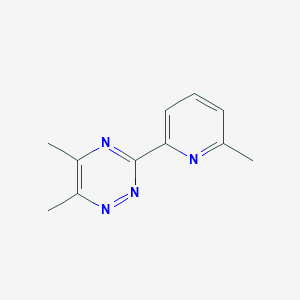
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)
![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

